Welcome to the BenchChem Online Store!
molecular formula C7H9N5 B8580294 2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine

2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine

Cat. No. B8580294
M. Wt: 163.18 g/mol
InChI Key: NEYPNCQEQPNNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08614221B2

Procedure details

A 40 mL scintillation vial containing Compound (10-2) (0.72 g, 3.8 mmol) and 10% aqueous HCl (25 mL) was heated at 100° C. for 3 hours. The mixture was allowed to cool, the solvent was removed in vacuo and water (˜40 mL) was added. The resulting solid (starting material) was filtered to recover Compound (10-2). The filtrate was then concentrated and dried to furnish Compound (10-3) as a yellowish solid.
Name
Compound ( 10-2 )
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:14]=[C:5]2[N:6]=[CH:7][C:8]3[NH:9]C(=O)[NH:11][C:12]=3[N:4]2[N:3]=1.Cl>>[CH3:1][C:2]1[CH:14]=[C:5]2[N:6]=[CH:7][C:8]([NH2:9])=[C:12]([NH2:11])[N:4]2[N:3]=1

Inputs

Step One
Name
Compound ( 10-2 )
Quantity
0.72 g
Type
reactant
Smiles
CC1=NN2C(N=CC=3NC(NC23)=O)=C1
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo and water (˜40 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting solid (starting material) was filtered
CUSTOM
Type
CUSTOM
Details
to recover Compound (10-2)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=NN2C(N=CC(=C2N)N)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.